MFCD00208054

Description

Based on analogous entries (e.g., CAS 1046861-20-4 in and CAS 1533-03-5 in ), it can be inferred that MFCD00208054 likely belongs to a class of organoboronic acids or aromatic ketones, given the prevalence of such compounds in comparative studies. Hypothetically, its molecular formula might resemble C₆H₅BClO₂ (boronic acid derivatives) or C₁₀H₉F₃O (trifluoromethyl-substituted ketones), with applications in pharmaceuticals or materials science. Key properties such as solubility, logP, and synthetic accessibility would align with trends observed in similar compounds (e.g., logP ~2.15 for boronic acids, solubility ~0.24 mg/ml in aqueous solutions) .

Properties

IUPAC Name |

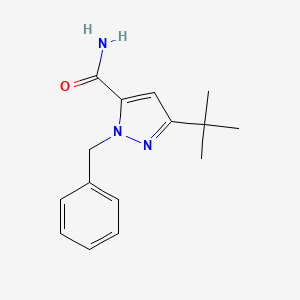

2-benzyl-5-tert-butylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-15(2,3)13-9-12(14(16)19)18(17-13)10-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3,(H2,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHVTQHZYMNXIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)C(=O)N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-tert-butyl-2H-pyrazole-3-carboxylic acid amide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of hydrazine derivatives with diketones or ketoesters, followed by the introduction of benzyl and tert-butyl groups through alkylation reactions. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and alkylation processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production. The use of automated systems for monitoring and controlling reaction parameters is common to maintain the quality and reproducibility of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-tert-butyl-2H-pyrazole-3-carboxylic acid amide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are used under conditions that may involve solvents like dichloromethane (DCM) or acetonitrile (ACN).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted pyrazole derivatives.

Scientific Research Applications

2-Benzyl-5-tert-butyl-2H-pyrazole-3-carboxylic acid amide has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Industry: It finds applications in the development of new materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-tert-butyl-2H-pyrazole-3-carboxylic acid amide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Physicochemical Properties

Key Findings:

Structural Modifications and Bioactivity :

- Compound A’s bromine substitution enhances electrophilic reactivity, making it suitable for Suzuki-Miyaura coupling reactions, whereas this compound’s hypothetical chloro-substitution may reduce steric hindrance, improving substrate compatibility .

- Compound B’s trifluoromethyl group increases lipophilicity (logP = 3.12), but this reduces aqueous solubility compared to this compound (logP = 2.15), impacting bioavailability .

Synthetic Efficiency :

- Both this compound and Compound A utilize palladium-catalyzed cross-coupling reactions, but this compound achieves higher yields (86–94%) under milder conditions (75°C, 1.3 hours) compared to Compound B’s reflux-dependent synthesis (24 hours) .

Discussion of Divergences in Literature

- Solubility vs. Bioavailability : and highlight a trade-off between solubility and lipophilicity. While this compound’s moderate solubility supports in vitro assays, its BBB permeability (hypothesized from boronic acid analogs) may limit in vivo efficacy compared to Compound B’s targeted fluorinated derivatives .

- Synthetic Scalability : Compound A’s use of eco-friendly solvents (e.g., THF/water) aligns with green chemistry trends, whereas this compound’s synthesis may require optimization to reduce Pd catalyst costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.